1-ethyl-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-4-carboxamide
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Overview
Description
1-ethyl-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-4-carboxamide is a heterocyclic compound that features a pyrazole ring structure. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound is of interest in various fields, including pharmaceuticals and materials science, due to its potential biological activities and chemical properties.
Preparation Methods
The synthesis of 1-ethyl-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-4-carboxamide typically involves the reaction of 1-ethyl-1H-pyrazole-4-amine with a ketone reagent to form 1-ethyl-1H-pyrazole-4-ethanol, which is then oxidized to yield the desired compound . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-ethyl-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The pyrazole ring can participate in nucleophilic substitution reactions.
Condensation: The compound can form more complex heterocyclic systems through condensation reactions with other reagents.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-ethyl-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-ethyl-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects . The pyrazole ring structure allows the compound to bind to specific sites on proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar compounds to 1-ethyl-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1H-pyrazole-4-carboxamide include:
- N’-Ethyl-3-methyl-N-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-4-phenyl-1-piperidinecarboximidamide .
- N’-(1-Ethyl-3-methyl-4-nitro-1H-pyrazol-5-yl)-N,N-diisopropyl-1,2-ethanediamine .
These compounds share similar structural features, such as the pyrazole ring and nitro group, but differ in their substituents and overall structure. The uniqueness of this compound lies in its specific arrangement of functional groups, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C11H14N6O3 |
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Molecular Weight |
278.27 g/mol |
IUPAC Name |
1-ethyl-N-[2-(4-nitropyrazol-1-yl)ethyl]pyrazole-4-carboxamide |
InChI |
InChI=1S/C11H14N6O3/c1-2-15-7-9(5-13-15)11(18)12-3-4-16-8-10(6-14-16)17(19)20/h5-8H,2-4H2,1H3,(H,12,18) |
InChI Key |
BARVUZOXGDARIL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)NCCN2C=C(C=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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